Clindamycin Pentadecanoate
CAS No.: 1123211-67-5
Cat. No.: VC0194061
Molecular Formula: C33H61ClN2O6S
Molecular Weight: 649.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1123211-67-5 |
---|---|
Molecular Formula | C33H61ClN2O6S |
Molecular Weight | 649.4 g/mol |
IUPAC Name | [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] pentadecanoate |
Standard InChI | InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(19-7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40)/t23-,24+,25-,27+,28+,29-,30+,31+,33+/m0/s1 |
Standard InChI Key | YQVJBMURKHNOBB-VYUCIWTASA-N |
Isomeric SMILES | CCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O |
SMILES | CCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |
Canonical SMILES | CCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |
Introduction
Chemical Structure and Properties
Clindamycin Pentadecanoate features a complex molecular structure built upon the core lincosamide framework with the addition of a pentadecanoate group. This modification affects its physical properties and potentially its pharmacokinetic behavior compared to other clindamycin derivatives.
Structural Identification
The chemical identity of Clindamycin Pentadecanoate is characterized by the following parameters:
Parameter | Value |
---|---|
Chemical Formula | C33H61ClN2O6S |
Molecular Weight | 649.37 g/mol |
CAS Number | 1123211-67-5 |
IUPAC Name | [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] pentadecanoate |
Synonyms | Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Pentadecanoate |
Physical and Chemical Properties
The compound demonstrates distinctive physicochemical characteristics that influence its stability and potential formulation strategies:
Property | Value |
---|---|
Physical State | Solid (predicted) |
Boiling Point | 740.5±60.0 °C (predicted) |
Density | 1.13±0.1 g/cm³ (predicted) |
pKa | 12.50±0.70 (predicted) |
These properties highlight the compound's high thermal stability and relatively high molecular weight, which may influence its solubility profile and potential delivery mechanisms in pharmaceutical formulations.
Relationship to Other Clindamycin Derivatives
Clindamycin Pentadecanoate exists within a family of structurally related compounds that include Clindamycin Palmitate Hydrochloride, Clindamycin Phosphate, and base Clindamycin. The key distinction lies in the carbon chain length of the ester group, with the pentadecanoate featuring a 15-carbon chain compared to the 16-carbon chain in the palmitate derivative.
Synthesis Context
In pharmaceutical manufacturing, Clindamycin Pentadecanoate emerges as an impurity during the synthesis of Clindamycin Palmitate Hydrochloride . This impurity formation likely results from the presence of pentadecanoic acid or its activated derivatives in the reaction mixture during the esterification process. Understanding its formation is crucial for quality control in pharmaceutical production, as regulatory standards typically require monitoring and limiting impurity levels.
Related Compounds
Several structurally related clindamycin derivatives have been identified and studied:
Compound | Key Structural Difference | Primary Use |
---|---|---|
Clindamycin | Parent compound | Broad-spectrum antibiotic |
Clindamycin Palmitate | 16-carbon ester | Oral antibiotic prodrug |
Clindamycin Phosphate | Phosphate ester | Topical and parenteral formulations |
Clindamycin Pentadecanoate | 15-carbon ester | Identified impurity |
Clindamycin Myristate | 14-carbon ester | Less common derivative |
Clindamycin Heptadecanoate | 17-carbon ester | Less common derivative |
Pharmacological Considerations
The pharmacological profile of Clindamycin Pentadecanoate would be expected to share similarities with other esterified clindamycin derivatives, particularly regarding its absorption, distribution, metabolism, and excretion patterns.
Metabolism
The metabolism of Clindamycin Pentadecanoate would likely involve:
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Initial ester hydrolysis by plasma or tissue esterases
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Subsequent metabolism of the released clindamycin by cytochrome P450 enzymes
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Formation of N-demethyl and sulfoxide metabolites with varying antimicrobial activity
Analytical Detection and Quantification
In pharmaceutical quality control, the detection and quantification of Clindamycin Pentadecanoate as an impurity is essential for ensuring product safety and efficacy.
Analytical Methods
Potential analytical approaches for identifying and quantifying this compound might include:
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High-Performance Liquid Chromatography (HPLC)
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Liquid Chromatography-Mass Spectrometry (LC-MS)
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy for structural confirmation
Quality Control Standards
In pharmaceutical manufacturing, impurities like Clindamycin Pentadecanoate would typically be monitored against established thresholds:
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Identification threshold: The level at which an impurity must be identified
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Qualification threshold: The level at which safety data may be required
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Reporting threshold: The minimum level requiring documentation
Research Gaps and Future Directions
Current literature reveals several important gaps in our understanding of Clindamycin Pentadecanoate that represent opportunities for future research:
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Detailed pharmacokinetic studies comparing its behavior to other clindamycin derivatives
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Assessment of its intrinsic antimicrobial activity compared to the parent compound
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Investigation of potential unique applications based on its specific physicochemical properties
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Development of optimized analytical methods for its detection in complex pharmaceutical matrices
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